molecular formula C12H12Br2N2 B1449357 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine CAS No. 1704097-59-5

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Cat. No. B1449357
M. Wt: 344.04 g/mol
InChI Key: OGBILJNDBLXFFT-UHFFFAOYSA-N
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Description

“3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine” is a chemical compound . Unfortunately, there’s no detailed description available for this compound .

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds related to "3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine" have been studied for their potential in pharmacological applications. For example, Ivachtchenko et al. (2010) described the synthesis of novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H- and 2,7-dimethyl-cis-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indoles, highlighting the significance of structural modifications in enhancing pharmacological activities through the "magic bullet" concept, emphasizing the importance of the substituent nature and the degree of hydrogenation on the antagonist relationship towards histamine H1 and serotonin 5-HT6 receptors (Ivachtchenko, Frolov, Mitkin, Tkachenko, & Khvat, 2010).

Molecular Structure and Antioxidant Activity

The molecular structure and potential antioxidant activities of pyrrole derivatives have been a subject of study, indicating the relevance of structural analysis in understanding the chemical and biological properties of such compounds. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and demonstrated its significant antioxidant activity compared to ascorbic acid, highlighting the therapeutic potential of pyrrole derivatives in drug development (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Electropolymerization and Material Science Applications

In material science, the electropolymerization of pyrrole derivatives has been explored for improving the properties of polymer layers, suggesting applications in coatings and electronic materials. Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives for the electropolymerization and electrocopolymerization with pyrrole, aiming to enhance the surface properties and conductivity of poly(pyrrole) layers, indicating the versatility of pyrrole derivatives in material science applications (Schneider, Füser, Bolte, & Terfort, 2017).

properties

IUPAC Name

3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2N2/c1-7-4-5-8(2)16(7)12-11(14)9(3)10(13)6-15-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBILJNDBLXFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=C2Br)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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